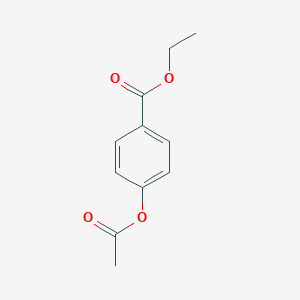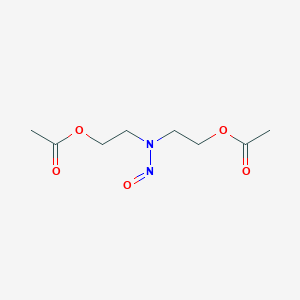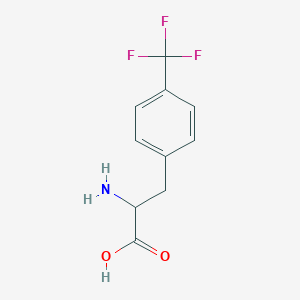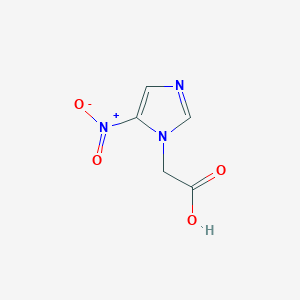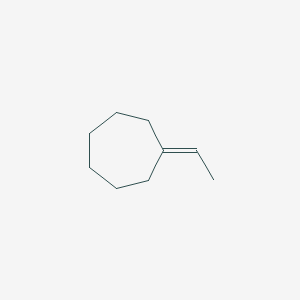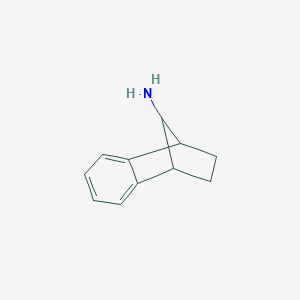
9-Aminobenzonorbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Aminobenzonorbornene is a chemical compound with a fused-ring system that has been used in various scientific research applications. This compound is an important building block in the synthesis of various organic compounds due to its unique structure.
Mechanism Of Action
The mechanism of action of 9-Aminobenzonorbornene is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their function. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9-Aminobenzonorbornene are largely dependent on the specific application. It has been shown to have antitumor activity, as well as antimicrobial and antiviral activity. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 9-Aminobenzonorbornene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. Additionally, it has been shown to have a wide range of biological activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 9-Aminobenzonorbornene. One area of interest is the development of new materials for electronic and optical devices. Additionally, there is potential for the development of new antitumor agents and enzyme inhibitors based on the structure of 9-Aminobenzonorbornene. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 9-Aminobenzonorbornene is an important building block in the synthesis of various organic compounds and has been used in various scientific research applications. Its unique structure and wide range of biological activities make it a versatile compound for research purposes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 9-Aminobenzonorbornene can be achieved through several methods, including the reduction of 9-Nitrobenzonorbornene, the hydrogenation of 9-Nitrobenzonorbornene, and the reaction between 9-Bromo-10-phenylanthracene and ammonia. The most commonly used method is the reduction of 9-Nitrobenzonorbornene using palladium on carbon and hydrogen gas. This method yields a high purity and high yield of 9-Aminobenzonorbornene.
Scientific Research Applications
9-Aminobenzonorbornene has been used in various scientific research applications. It is an important building block in the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. It has also been used in the synthesis of bioactive compounds such as antitumor agents and enzyme inhibitors. Additionally, 9-Aminobenzonorbornene has been used in the development of new materials for electronic and optical devices.
properties
CAS RN |
14098-20-5 |
|---|---|
Product Name |
9-Aminobenzonorbornene |
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-11H,5-6,12H2 |
InChI Key |
AIGGDKWINIMWNQ-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1C3=CC=CC=C23)N |
Canonical SMILES |
C1CC2C(C1C3=CC=CC=C23)N |
synonyms |
9-aminobenzonorbornene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



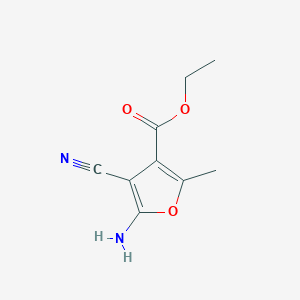
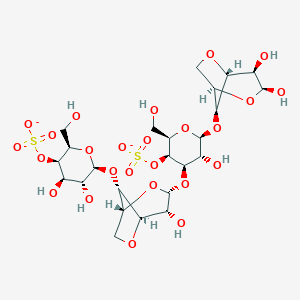
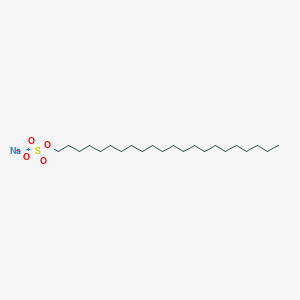
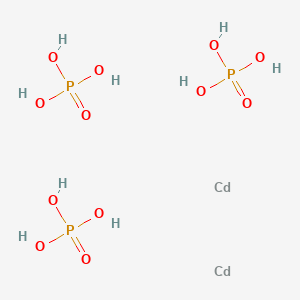
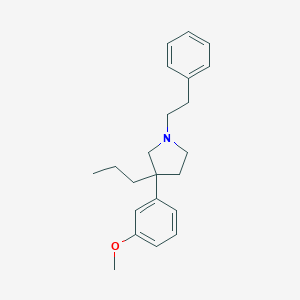
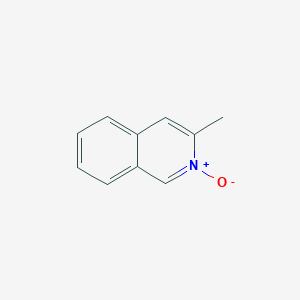
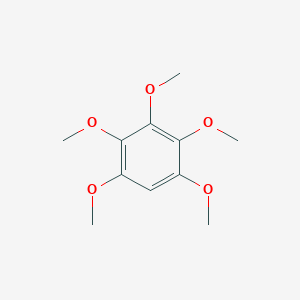
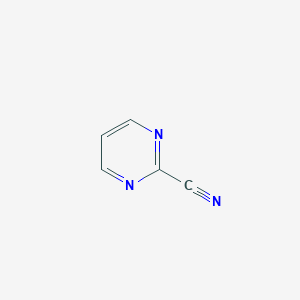
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
